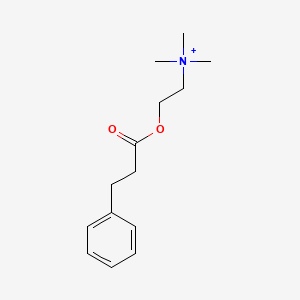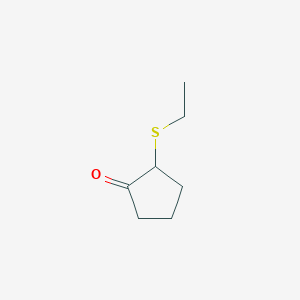
2-(Ethylsulfanyl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfanyl)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with an ethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)cyclopentan-1-one typically involves the introduction of an ethylsulfanyl group to a cyclopentanone precursor. One common method is the nucleophilic substitution reaction where an ethylthiol reacts with a cyclopentanone derivative under basic conditions. The reaction can be catalyzed by bases such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylsulfanyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentanone derivatives.
Aplicaciones Científicas De Investigación
2-(Ethylsulfanyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Ethylsulfanyl)cyclopentan-1-one involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The cyclopentanone ring provides a stable framework that can undergo modifications, leading to diverse biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: A simple ketone with a cyclopentanone ring.
2-Cyclopenten-1-one: Contains a cyclopentenone ring with a double bond.
Cyclohexanone: A six-membered ring ketone.
Uniqueness
2-(Ethylsulfanyl)cyclopentan-1-one is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other cyclopentanone derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
60887-83-4 |
|---|---|
Fórmula molecular |
C7H12OS |
Peso molecular |
144.24 g/mol |
Nombre IUPAC |
2-ethylsulfanylcyclopentan-1-one |
InChI |
InChI=1S/C7H12OS/c1-2-9-7-5-3-4-6(7)8/h7H,2-5H2,1H3 |
Clave InChI |
BCEGJAHJUNRERY-UHFFFAOYSA-N |
SMILES canónico |
CCSC1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)
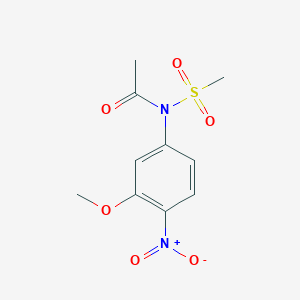


![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)
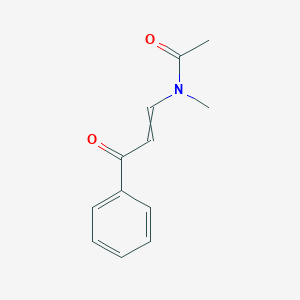
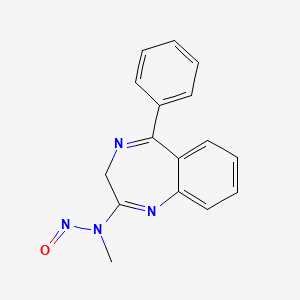

![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)

